molecular formula C11H15ClN2 B12636862 [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine

[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine

Cat. No.: B12636862
M. Wt: 210.70 g/mol
InChI Key: ORBLAAOUMAWVHO-UHFFFAOYSA-N
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Description

[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine: is a chemical compound with a unique structure that combines a chloropyridine moiety with a cyclopentylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentylmethanamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities. It may interact with specific biological targets, making it a candidate for drug development and other biomedical research .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases .

Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • [1-(2-Chloropyridin-3-yl)cyclopentyl]methanamine
  • [1-(2-Chloropyridin-5-yl)cyclopentyl]methanamine
  • [1-(2-Chloropyridin-6-yl)cyclopentyl]methanamine

Comparison: Compared to its analogs, [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atom on the pyridine ring. This positional difference can influence the compound’s chemical behavior and its interaction with biological targets, making it a distinct and valuable compound for research and development .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

[1-(2-chloropyridin-4-yl)cyclopentyl]methanamine

InChI

InChI=1S/C11H15ClN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5,8,13H2

InChI Key

ORBLAAOUMAWVHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=NC=C2)Cl

Origin of Product

United States

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